meso-2,3-Dimethylsuccinic acid

Übersicht

Beschreibung

Meso-2,3-Dimethylsuccinic acid is an alpha, omega-dicarboxylic acid that is succinic acid substituted by two methyl groups at positions 2 and 3 respectively . It is functionally related to succinic acid .

Synthesis Analysis

The synthesis of meso-2,3-Dimethylsuccinic acid involves a regioselective ring-opening of β-propiolactones with organocopper reagents . Another method involves the use of the sulfhydryl-protected anhydride .Molecular Structure Analysis

The molecular formula of meso-2,3-Dimethylsuccinic acid is C6H10O4 . The molecule contains a total of 19 bonds, including 9 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 2 aliphatic carboxylic acids, and 2 hydroxyl groups .Chemical Reactions Analysis

Meso-2,3-Dimethylsuccinic acid is an active chelator . It is also functionally related to succinic acid .Physical And Chemical Properties Analysis

Meso-2,3-Dimethylsuccinic acid has a molecular weight of 146.14 g/mol . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass and monoisotopic mass are 146.05790880 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis of meso-1,4-diiodo-2,3-dimethylbutane

meso-2,3-Dimethylsuccinic acid has been used in the synthesis of meso-1,4-diiodo-2,3-dimethylbutane .

Formation of Selenoacetal

This compound has been used to form a selenoacetal with an erythro-configured CHMe-CHMe fragment .

Synthesis of erythro-4-acetoxy-2,3-dimethylbutan-1-ol

It has been used in the synthesis of erythro-4-acetoxy-2,3-dimethylbutan-1-ol .

Production of (±)-faranal

meso-2,3-Dimethylsuccinic acid has been used in the production of (±)-faranal .

Formation of Monolayer on Mg/Ti/Au Micromotors

meso-2,3-Dimercaptosuccinic acid, a related compound, has been used to form a monolayer on Mg/Ti/Au micromotors to enhance the chelation of toxic heavy metal contaminants (Zn (II), Cd (II) and Pb (II)) from polluted aqueous solutions .

Synthesis of Monolayer-Protected Gold Clusters

meso-2,3-Dimercaptosuccinic acid has been used as a reducing and stabilizing agent to synthesize monolayer-protected gold clusters .

Wirkmechanismus

Target of Action

Meso-2,3-Dimethylsuccinic acid, also known as DMSA, is primarily used as a chelating agent . It binds with high specificity to ions of heavy metals such as lead, mercury, cadmium, and arsenic in the blood .

Mode of Action

DMSA forms a water-soluble complex with these heavy metal ions . This complex formation results in the neutralization of the heavy metals, preventing them from causing further harm to the body .

Biochemical Pathways

The primary biochemical pathway affected by DMSA is the body’s detoxification process. By binding to heavy metals, DMSA facilitates their removal from the body, primarily through urinary excretion . This helps to reduce the concentration of these toxic substances in the body, thereby mitigating their harmful effects.

Pharmacokinetics

It is known that dmsa is rapidly and extensively metabolized .

Result of Action

The primary result of DMSA’s action is the reduction of heavy metal toxicity in the body. By chelating these metals and facilitating their excretion, DMSA helps to mitigate the harmful effects of heavy metal poisoning .

Action Environment

The efficacy and stability of DMSA can be influenced by various environmental factors. For instance, the pH of the solution can affect the release of sulfur from DMSA, which is crucial for its chelating action . Additionally, the reaction temperature can also influence this process

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R,3S)-2,3-dimethylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-3(5(7)8)4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZYRCVPDWTZLH-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016985 | |

| Record name | rel-(2R,3S)-2,3-Dimethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

meso-2,3-Dimethylsuccinic acid | |

CAS RN |

608-40-2 | |

| Record name | rel-(2R,3S)-2,3-Dimethylbutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(2R,3S)-2,3-Dimethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-2,3-dimethylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

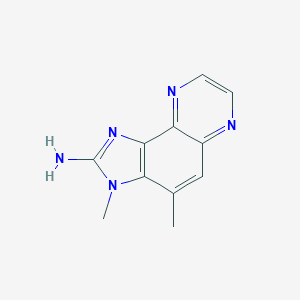

Feasible Synthetic Routes

Q & A

Q1: How does meso-2,3-dimethylsuccinic acid interact with metal surfaces, and does this differ from its chiral counterpart?

A1: Research indicates that both meso-2,3-dimethylsuccinic acid and its racemic mixture (containing both chiral enantiomers) form ordered structures on a Cu(110) surface. [] Interestingly, despite being achiral, the meso form also creates enantiomorphous structures on the copper surface, coexisting with structures that retain the substrate's mirror symmetry. [] This suggests that the methyl groups influence the adsorption geometry, leading to chiral expressions on the surface even for the achiral molecule. The study also found a significant difference in the thermal decomposition behavior between the meso and racemic forms, indicating a distinct influence of chirality on this process. []

Q2: Can you provide an example of how meso-2,3-dimethylsuccinic acid is used in organic synthesis?

A2: meso-2,3-Dimethylsuccinic acid serves as a valuable starting material for constructing complex molecules. For example, it was employed in the synthesis of (±)-faranal, a naturally occurring insect pheromone. [] The meso configuration of the acid was strategically used to introduce two erythro-configured methyl groups into the target molecule, showcasing its utility in stereoselective synthesis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Hydroxymethyl)phenyl]guanidine](/img/structure/B48890.png)